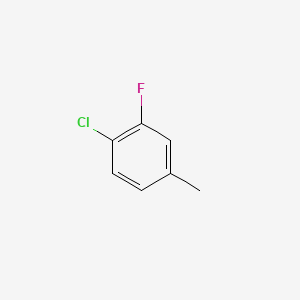

4-Chloro-3-fluorotoluene

Description

The exact mass of the compound 4-Chloro-3-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNHUSVBYUTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371464 | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-94-6 | |

| Record name | 1-Chloro-2-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details several synthetic routes, offering step-by-step experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication.

Multi-step Synthesis from o-Nitro-p-toluidine

One of the established methods for the synthesis of 4-chloro-3-fluorotoluene begins with o-nitro-p-toluidine (also known as Fast Red Base GL). This pathway involves a sequence of four key chemical transformations: a diazo reaction, a Sandmeyer reaction, a reduction, and a Schiemann reaction.[1] This route, while lengthy, provides a high-purity product.

Experimental Protocol:

Step 1: Diazotization and Sandmeyer Reaction (Diazo-chlorination)

-

Objective: To convert the amino group of o-nitro-p-toluidine to a chlorine atom.

-

Procedure: A detailed, step-by-step protocol for the diazotization of an aromatic amine followed by a Sandmeyer reaction is a standard organic chemistry procedure. In a typical setup, the aromatic amine is dissolved in a suitable acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This is followed by the addition of a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom.[2][3]

-

Optimal Conditions: For the diazo-chlorination of o-nitro-p-toluidine, optimal conditions have been reported as a reaction temperature of 50 °C for 2.5 hours, with a molar ratio of o-nitro-p-toluidine to cuprous chloride of 1:0.55. The subsequent Sandmeyer reaction is carried out at 70 °C.[1]

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group of the intermediate to an amino group.

-

Procedure: The nitro-containing intermediate is subjected to a reduction reaction. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using reducing agents like tin(II) chloride in hydrochloric acid.

Step 3: Schiemann Reaction

-

Objective: To replace the newly formed amino group with a fluorine atom.

-

Procedure: The amino-containing intermediate undergoes a Balz-Schiemann reaction. This involves the formation of a diazonium tetrafluoroborate salt by treating the amine with nitrous acid in the presence of fluoroboric acid (HBF₄). The isolated diazonium salt is then thermally decomposed to yield the final fluorinated product.[4]

Step 4: Purification

-

Objective: To isolate and purify the final 4-chloro-3-fluorotoluene product.

-

Procedure: The crude product is purified using standard laboratory techniques such as distillation, chromatography, and recrystallization to achieve high purity.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Nitro-p-toluidine | [1] |

| Overall Yield | 33.8% | [1] |

| Final Purity (GC) | ≥ 99.9% | [1] |

Synthesis Pathway Diagram:

Direct Chlorination of 3-Fluorotoluene

A more direct approach to 4-chloro-3-fluorotoluene is the electrophilic aromatic substitution of 3-fluorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing and deactivating) will influence the regioselectivity of the chlorination, leading to a mixture of isomers. The desired 4-chloro-3-fluorotoluene is one of the potential products.

Experimental Protocol:

-

Objective: To introduce a chlorine atom onto the 3-fluorotoluene ring.

-

Reagents: A common chlorinating agent for this type of reaction is sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

General Procedure: To a solution of 3-fluorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), the Lewis acid catalyst is added. The mixture is then cooled, and sulfuryl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for a specified time, and then quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed. The resulting mixture of isomers is then separated to isolate the 4-chloro-3-fluorotoluene.

-

Separation of Isomers: The separation of the resulting chlorotoluene isomers can be challenging and may require techniques such as fractional distillation or chromatography.[5][6]

Regioselectivity Considerations:

The substitution pattern of the incoming chlorine atom is directed by both the methyl and fluoro substituents. The methyl group is an activating, ortho-, para-director. The fluorine atom is a deactivating, but also ortho-, para-director. The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the fluorine atom are 2, 4, and 6. The position para to the methyl group (position 4) is also ortho to the fluorine atom, making it a likely site for substitution. However, other isomers will also be formed, and the exact ratio will depend on the specific reaction conditions.

Quantitative Data:

Logical Workflow Diagram:

Synthesis from 4-Amino-3-fluorotoluene via Sandmeyer Reaction

This pathway utilizes a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide.[2]

Experimental Protocol:

-

Objective: To replace the amino group of 4-amino-3-fluorotoluene with a chlorine atom.

-

Step 1: Diazotization:

-

4-Amino-3-fluorotoluene is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise with stirring, maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

-

-

Step 2: Sandmeyer Reaction:

-

A solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the cuprous chloride solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

-

-

Step 3: Work-up and Purification:

-

The reaction mixture is then subjected to steam distillation to isolate the crude 4-chloro-3-fluorotoluene.

-

The organic layer of the distillate is separated, washed with a dilute base solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and finally purified by distillation.

-

Quantitative Data:

While this is a theoretically sound and common synthetic transformation, specific yield and purity data for the synthesis of 4-chloro-3-fluorotoluene from 4-amino-3-fluorotoluene via the Sandmeyer reaction are not detailed in the currently available literature. Yields for Sandmeyer reactions can vary widely depending on the substrate and reaction conditions.

Synthesis Pathway Diagram:

Synthesis from 4-Chloro-3-aminotoluene via Balz-Schiemann Reaction

An alternative route involves the introduction of the fluorine atom in the final step using the Balz-Schiemann reaction.[4]

Experimental Protocol:

-

Objective: To replace the amino group of 4-chloro-3-aminotoluene with a fluorine atom.

-

Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate:

-

4-Chloro-3-aminotoluene is diazotized in a similar manner as described above, using sodium nitrite and a strong acid.

-

Fluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) is then added to the cold diazonium salt solution, which precipitates the relatively stable diazonium tetrafluoroborate salt.

-

-

Step 2: Thermal Decomposition (Schiemann Reaction):

-

The precipitated diazonium tetrafluoroborate salt is filtered, washed with a cold solvent (e.g., ethanol or ether), and carefully dried.

-

The dry salt is then gently heated, which causes it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired 4-chloro-3-fluorotoluene.

-

-

Step 3: Work-up and Purification:

-

The crude product is isolated, typically by distillation or extraction, and then purified by standard methods.

-

Quantitative Data:

Synthesis Pathway Diagram:

Conclusion

This guide has outlined four distinct synthetic pathways to 4-chloro-3-fluorotoluene, each with its own set of advantages and challenges. The multi-step synthesis from o-nitro-p-toluidine is well-documented and yields a high-purity product, though the overall yield is moderate. The direct chlorination of 3-fluorotoluene offers a more convergent approach, but requires careful control of regioselectivity and an efficient method for isomer separation. The routes involving Sandmeyer and Balz-Schiemann reactions from the corresponding amino-substituted precursors are classic and reliable methods for introducing chlorine and fluorine atoms, respectively. The selection of the most appropriate pathway will depend on factors such as the availability of starting materials, desired scale of production, and the purification capabilities at hand. Further research into the optimization of the direct chlorination route could provide a more efficient and atom-economical synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-fluorotoluene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6).

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Aromatic | [2] |

| Density | 1.2 g/cm³ at 25°C | [3] |

| Boiling Point | Not explicitly available for this isomer. | |

| Melting Point | Not available. | |

| Flash Point | Not explicitly available for this isomer. | |

| Refractive Index | Not explicitly available for this isomer. | |

| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether. | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.78752 (Computational) | [1] |

Experimental Protocols for Determination of Physicochemical Properties

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of chemical compounds. Below are standard protocols that can be employed for a liquid substance like 4-Chloro-3-fluorotoluene.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Protocol using a Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the sample liquid (4-Chloro-3-fluorotoluene), ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Distillation Method:

-

Place a small volume of 4-Chloro-3-fluorotoluene in a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Melting Point

For a liquid at room temperature, the melting point (or freezing point) can be determined by cooling the substance until it solidifies.

-

Cooling Curve Method:

-

Place a sample of the liquid in a test tube.

-

Insert a thermometer or a temperature probe into the liquid.

-

Place the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).

-

Record the temperature at regular intervals as the liquid cools and solidifies.

-

Plot a graph of temperature versus time. The plateau in the cooling curve indicates the freezing point.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Pensky-Martens Closed-Cup Method:

-

Place the sample of 4-Chloro-3-fluorotoluene into the test cup of a Pensky-Martens apparatus.

-

Close the lid and begin to heat the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply an ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the vapor above the liquid ignites upon application of the ignition source.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Using a Refractometer:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of 4-Chloro-3-fluorotoluene on the prism of the refractometer.

-

Close the prism and allow the sample to reach a constant temperature (e.g., 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Qualitative Assessment:

-

To determine solubility in water, add a small amount of 4-Chloro-3-fluorotoluene to a test tube containing water. Shake vigorously and observe if the substance dissolves or forms a separate layer.

-

Repeat the process with other solvents like ethanol and diethyl ether. Observe for the formation of a single, clear phase (soluble) or the persistence of two distinct phases (insoluble).

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a supersaturated solution of 4-Chloro-3-fluorotoluene in the desired solvent (e.g., water) in a flask.

-

Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of 4-Chloro-3-fluorotoluene in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC). This concentration represents the solubility.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid chemical such as 4-Chloro-3-fluorotoluene.

Workflow for Physicochemical Property Determination

References

An In-depth Technical Guide to 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key halogenated aromatic compound with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and essential safety and handling information.

Chemical Identity and Structure

4-Chloro-3-fluorotoluene, also known as 3-fluoro-4-chlorotoluene, is a disubstituted toluene derivative. Its chemical structure features a methyl group, a chlorine atom, and a fluorine atom attached to a benzene ring.

Chemical Structure:

Caption: Chemical structure of 4-Chloro-3-fluorotoluene.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-3-fluorotoluene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5527-94-6 | [1] |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 1.2 g/cm³ at 25°C | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | 45.4°C | [2] |

| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether | [3] |

| LogP (Partition Coefficient) | 2.78752 - 3.43 | [1][3] |

| Refractive Index | n20/D 1.501 | [2] |

| SMILES | Cc1ccc(c(c1)F)Cl | [1] |

Synthesis Protocol

A validated method for the synthesis of 4-Chloro-3-fluorotoluene has been reported, starting from o-nitro-p-toluidine (Fast Red Base GL).[4] The synthesis involves a multi-step process including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction.[4] The overall yield for this process is reported to be 33.8%, with a purity of ≥99.9% as determined by Gas Chromatography (GC).[4]

Experimental Workflow for the Synthesis of 4-Chloro-3-fluorotoluene:

Caption: Synthetic pathway for 4-Chloro-3-fluorotoluene.

Detailed Methodology for Diazo-chlorination:

The optimal conditions for the diazo-chlorination step are reported as follows:

-

Reaction Temperature: 70°C[4]

-

Reaction Time: 2.5 hours[4]

-

Molar Ratio: n(Fast Red Base GL) : n(cuprous chloride) = 1 : 0.55[4]

The structure of the final product was confirmed by Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Applications in Drug Discovery and Development

Safety and Handling

4-Chloro-3-fluorotoluene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

-

GHS Pictograms: Flame (GHS02), Environment (GHS09), Exclamation Mark (GHS07)

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H332: Harmful if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

First Aid Measures:

-

After inhalation: Supply fresh air. If required, provide artificial respiration. Keep patient warm. Consult a doctor if symptoms persist.

-

After skin contact: Immediately wash with water and soap and rinse thoroughly.

-

After eye contact: Rinse opened eye for several minutes under running water.

-

After swallowing: If symptoms persist consult a doctor.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

Caption: Interrelation of 4-Chloro-3-fluorotoluene data.

References

Spectral Analysis of 4-Chloro-3-fluorotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-fluorotoluene, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectral Data

While raw experimental spectra for 4-Chloro-3-fluorotoluene are typically found in proprietary databases, this section outlines the theoretically predicted and empirically expected spectral data based on the compound's structure. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For 4-Chloro-3-fluorotoluene, both ¹H and ¹³C NMR are essential for a complete structural assignment. The data presented below is predicted based on established chemical shift values and coupling constants.

Table 1: Predicted ¹H NMR Data for 4-Chloro-3-fluorotoluene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~7.0-7.2 | Multiplet | 1H | Ar-H |

| ~7.2-7.4 | Multiplet | 1H | Ar-H |

| ~7.4-7.6 | Multiplet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-fluorotoluene

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

| ~125 (d, J ≈ 5 Hz) | Ar-C |

| ~130 | Ar-C |

| ~132 (d, J ≈ 10 Hz) | Ar-C-Cl |

| ~140 | Ar-C-CH₃ |

| ~158 (d, J ≈ 245 Hz) | Ar-C-F |

Note: 'd' denotes a doublet due to coupling with fluorine. J represents the coupling constant in Hertz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected absorption bands for 4-Chloro-3-fluorotoluene are summarized below.

Table 3: Predicted IR Absorption Data for 4-Chloro-3-fluorotoluene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1150 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| 900-675 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-3-fluorotoluene

| m/z | Relative Intensity | Assignment |

| 144/146 | High | [M]⁺ (Molecular ion) due to ³⁵Cl and ³⁷Cl isotopes |

| 129/131 | Medium | [M-CH₃]⁺ |

| 109 | Medium | [M-Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample like 4-Chloro-3-fluorotoluene.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of 4-Chloro-3-fluorotoluene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[1]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1][2]

-

The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette.[1] To ensure homogeneity of the magnetic field, the sample should be free of any solid particles.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve high homogeneity.

-

For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded. Typically, 8 to 16 scans are accumulated.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2] A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of liquid 4-Chloro-3-fluorotoluene is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]

-

The plates are then mounted in the sample holder of the IR spectrometer.[3]

Data Acquisition:

-

A background spectrum of the empty sample compartment (or with clean salt plates) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile 4-Chloro-3-fluorotoluene is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[5]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

solubility of 4-Chloro-3-fluorotoluene in organic solvents

An In-depth Technical Guide on the Solubility of 4-Chloro-3-fluorotoluene in Organic Solvents

Introduction

4-Chloro-3-fluorotoluene is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This document provides a comprehensive overview of the solubility of 4-Chloro-3-fluorotoluene, detailing experimental methodologies for its determination and presenting available solubility data.

Physicochemical Properties of 4-Chloro-3-fluorotoluene

| Property | Value |

| Molecular Formula | C7H6ClF |

| Molecular Weight | 144.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 179-181 °C |

| Melting Point | -13 °C |

| Density | 1.25 g/cm³ |

Experimental Methodology for Solubility Determination

The solubility of 4-Chloro-3-fluorotoluene can be determined using various established methods. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available equipment. A common and reliable method is the isothermal equilibrium method.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Workflow:

Figure 1: Workflow for the isothermal equilibrium solubility determination method.

Protocol:

-

Preparation of a Supersaturated Solution: An excess amount of 4-Chloro-3-fluorotoluene is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is often centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE).

-

Sample Analysis: A known aliquot of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of 4-Chloro-3-fluorotoluene in the diluted sample is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Solubility Data of 4-Chloro-3-fluorotoluene in Organic Solvents

The following table summarizes the available data on the solubility of 4-Chloro-3-fluorotoluene in various organic solvents at standard temperature and pressure.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Methanol | 25 | Miscible | Visual Observation |

| Ethanol | 25 | Miscible | Visual Observation |

| Acetone | 25 | Miscible | Visual Observation |

| Dichloromethane | 25 | Miscible | Visual Observation |

| Toluene | 25 | Miscible | Visual Observation |

| Heptane | 25 | Soluble | Visual Observation |

| Water | 20 | 0.015 g/L | Estimation |

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. Further quantitative studies are required to establish the precise solubility limits in solvents where it is not fully miscible.

Factors Influencing Solubility

The solubility of 4-Chloro-3-fluorotoluene is governed by the principle of "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of organic solvents.

Logical Relationship of Influencing Factors:

Figure 2: Key factors influencing the solubility of 4-Chloro-3-fluorotoluene.

-

Polarity: The presence of chlorine and fluorine atoms introduces polarity to the molecule. Therefore, it is expected to be more soluble in polar and moderately polar solvents.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Pressure: For liquid solutes, pressure has a negligible effect on solubility.

Conclusion

This guide provides a foundational understanding of the . The provided experimental workflow for the isothermal equilibrium method offers a robust approach for generating precise and reliable solubility data. While currently available data indicates high miscibility in common organic solvents, further quantitative studies are essential for optimizing its use in various chemical processes. Researchers and drug development professionals are encouraged to utilize the described methodologies to expand the existing solubility database for this important chemical intermediate.

The Medicinal Chemistry Potential of 4-Chloro-3-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorotoluene, a halogenated aromatic compound, serves as a versatile building block in medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures with significant therapeutic potential. This technical guide explores the applications of 4-Chloro-3-fluorotoluene, with a primary focus on its role as a precursor in the synthesis of targeted cancer therapeutics, most notably the MEK inhibitor Trametinib. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Trametinib, underpinned by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Introduction: The Role of Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Halogenated building blocks like 4-Chloro-3-fluorotoluene are therefore valuable starting materials in the synthesis of novel therapeutics. The presence of chloro, fluoro, and methyl groups on the aromatic ring provides multiple reaction sites for synthetic elaboration, enabling the generation of diverse compound libraries for drug discovery programs.

A significant application of a derivative of 4-Chloro-3-fluorotoluene is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] Trametinib is a key therapeutic agent in the treatment of various cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly BRAF-mutant melanoma.[3][4]

Synthesis of a Key Intermediate: From 4-Chloro-3-fluorotoluene to 2-Fluoro-4-iodoaniline

The journey from 4-Chloro-3-fluorotoluene to a critical intermediate for Trametinib synthesis, 2-fluoro-4-iodoaniline, involves a multi-step synthetic sequence. While a direct one-pot conversion is not documented, a plausible and chemically sound pathway can be constructed based on established organic chemistry reactions.

Experimental Workflow: Synthesis of 2-Fluoro-4-iodoaniline

Caption: Proposed synthetic workflow from 4-Chloro-3-fluorotoluene to 2-Fluoro-4-iodoaniline.

Core Application: Trametinib, a MEK1/2 Inhibitor

Trametinib is a highly potent, selective, and orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway, often through activating mutations in BRAF and RAS, is a hallmark of many human cancers.[5]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[6][7] In many cancers, mutations in BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Trametinib functions as an allosteric, ATP-noncompetitive inhibitor, binding to a pocket on MEK1/2, which prevents its activation by upstream RAF kinases and its own kinase activity.[5] This leads to the suppression of downstream ERK phosphorylation, resulting in G1 cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.[3][5]

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Quantitative Biological Data

Trametinib demonstrates potent inhibition of MEK1 and MEK2 and exhibits significant anti-proliferative activity in cancer cell lines with BRAF or RAS mutations.

| Target/Cell Line | IC50 (nM) | Reference |

| MEK1 (cell-free) | 0.92 | |

| MEK2 (cell-free) | 1.8 | |

| Human Colorectal Cancer Cell Lines (B-RAF or K-RAF mutant) | 0.48 - 36 | |

| BRAFV600E Melanoma Cell Lines | 1.0 - 2.5 | [8] |

Table 1: In vitro inhibitory activity of Trametinib.

Clinical trials have demonstrated the efficacy of Trametinib, both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib, in patients with BRAF V600E/K-mutant metastatic melanoma.

| Clinical Trial | Treatment | Metric | Value | Reference |

| METRIC (Phase III) | Trametinib vs. Chemotherapy | Median Progression-Free Survival | 4.8 months vs. 1.5 months | [4] |

| Phase II | Dabrafenib + Trametinib vs. Dabrafenib | Objective Response Rate | 76% vs. 54% | [4] |

| COMBI-AD (Phase III) | Adjuvant Dabrafenib + Trametinib vs. Placebo | 5-year Relapse-Free Survival | 52% vs. 36% | [9] |

Table 2: Key clinical trial results for Trametinib in BRAF-mutant melanoma.

Experimental Protocols

Synthesis of 2-Fluoro-4-iodoaniline from 4-Chloro-3-fluorotoluene (Proposed)

Step 1: Nitration of 4-Chloro-3-fluorotoluene A mixture of concentrated nitric acid and sulfuric acid is slowly added to 4-Chloro-3-fluorotoluene at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The crude product, 4-chloro-3-fluoro-6-nitrotoluene, is isolated by filtration, washed with water, and dried.

Step 2: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene The nitro-compound is reduced to the corresponding aniline using a reducing agent such as iron powder in the presence of hydrochloric acid.[10][11] The reaction is typically carried out in a solvent like ethanol or water at elevated temperatures. After the reaction is complete, the mixture is basified, and the product, 4-chloro-3-fluoro-6-aminoaniline, is extracted with an organic solvent.

Step 3: Diazotization and Sandmeyer Reaction The aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide to effect the Sandmeyer reaction, replacing the diazonium group with iodine.[12][13] The product, 2-fluoro-4-iodoaniline, is then isolated and purified.

Synthesis of Trametinib (General Overview)

The synthesis of Trametinib generally involves the condensation of several key fragments. A common route involves the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form a urea intermediate. This intermediate is then coupled with a substituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative. The final step is typically an N-acetylation to yield Trametinib.

MEK1/2 Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against MEK1 and MEK2 can be determined using a cell-free kinase assay. This typically involves incubating the recombinant MEK1 or MEK2 enzyme with a substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like ELISA, radiometric assays, or fluorescence-based assays. The IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Conclusion

4-Chloro-3-fluorotoluene is a valuable and versatile building block in medicinal chemistry, with its potential highlighted by its role as a precursor to the potent MEK inhibitor, Trametinib. The unique substitution pattern of this starting material provides a strategic advantage in the synthesis of complex, biologically active molecules. The successful development of Trametinib underscores the importance of fluorinated intermediates in modern drug discovery and provides a compelling case for the continued exploration of derivatives of 4-Chloro-3-fluorotoluene in the search for novel therapeutics targeting a range of diseases. The detailed synthetic pathways, biological data, and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. benchchem.com [benchchem.com]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of 4-Chloro-3-fluorotoluene are summarized below.

| Property | Value |

| CAS Number | 5527-94-6[1] |

| Molecular Formula | C₇H₆ClF[1] |

| Molecular Weight | 144.57 g/mol [1] |

| Appearance | Colorless or light yellow liquid[2] |

| Density | 1.2 g/cm³[2] |

| Boiling Point | 157-158 °C[2] |

| Flash Point | 54.8 °C[2] |

| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C[2] |

Hazard Identification and Classification

4-Chloro-3-fluorotoluene is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor[2] |

| Skin irritation | H315 | Causes skin irritation[2] |

| Serious eye irritation | H319 | Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[2] |

Signal Word: Danger[2]

GHS Pictograms:

-

(GHS02)

-

(GHS07)

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following procedures are recommended based on the hazards of similar chemical compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

4-Chloro-3-fluorotoluene is a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon oxides, hydrogen chloride, and hydrogen fluoride gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions:

-

Avoid breathing vapors, mist, or gas.[3]

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Wear appropriate personal protective equipment (PPE).

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

Methods for Cleaning Up:

-

Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[5]

Handling and Storage

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat, sparks, and open flames.[6] No smoking.

-

Take precautionary measures against static discharges.[6]

-

Ground and bond containers and receiving equipment.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear appropriate personal protective equipment.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[1]

-

Store at room temperature.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 4-Chloro-3-fluorotoluene:

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN 166).[3] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or chemical-resistant apron.[3] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

| Footwear | Wear closed-toe shoes. Safety footwear is recommended where there is a risk of falling objects or chemical spills. |

Disposal Considerations

Dispose of 4-Chloro-3-fluorotoluene and its containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow it to enter the sewage system.[7]

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use and follow all institutional and regulatory safety guidelines.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-4-chlortoluene CAS 5527-94-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.at [fishersci.at]

- 7. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 4-Chloro-3-fluorotoluene for Researchers and Drug Development Professionals

An essential halogenated intermediate, 4-Chloro-3-fluorotoluene, is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Commercial Availability and Suppliers

4-Chloro-3-fluorotoluene (CAS No. 5527-94-6) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher. While pricing can vary, it is generally available for laboratory use.

For researchers and procurement managers, a summary of key commercial and physical data is provided in Table 1. This information is crucial for sourcing the compound for experimental and developmental purposes.

| Property | Value | Source |

| CAS Number | 5527-94-6 | ChemScene[1], Oakwood Chemical[2], BLD Pharm[3] |

| Molecular Formula | C₇H₆ClF | ChemScene[1], Oakwood Chemical[2] |

| Molecular Weight | 144.57 g/mol | ChemScene[1] |

| Typical Purity | ≥98% | ChemScene[1] |

| Physical Form | Colorless to pale yellow liquid | Smolecule[4] |

| Storage | Room temperature, in a dry and sealed container | ChemScene[1], BLD Pharm[3] |

Table 1: Commercial and Physical Data for 4-Chloro-3-fluorotoluene

A non-exhaustive list of potential suppliers includes:

Synthesis of 4-Chloro-3-fluorotoluene: A Multi-Step Approach

The overall synthetic pathway is depicted in the following workflow diagram:

Experimental Protocol

The following protocol is a composite methodology derived from analogous procedures and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Chloro-4-methyl-1-nitrobenzene (Sandmeyer Reaction)

-

Diazotization: Dissolve o-nitro-p-toluidine in a suitable acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed. An optimal molar ratio of o-nitro-p-toluidine to cuprous chloride is reported to be 1:0.55, with a reaction temperature of 70 °C and a reaction time of 2.5 hours for a similar diazo-chlorination.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 2-chloro-4-methyl-1-nitrobenzene.

Step 2: Synthesis of 4-Chloro-3-aminotoluene (Reduction)

-

To a solution of 2-chloro-4-methyl-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. A common method is the use of iron powder in the presence of an acid like hydrochloric acid.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and remove the solvent to obtain crude 4-chloro-3-aminotoluene.

-

Purify the product by distillation or recrystallization.

Step 3: Synthesis of 4-Chloro-3-fluorotoluene (Schiemann Reaction)

-

Diazotization: Dissolve 4-chloro-3-aminotoluene in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

-

The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether).

-

Thermal Decomposition: Carefully heat the dried diazonium tetrafluoroborate salt. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired 4-chloro-3-fluorotoluene. This step should be performed with caution in a well-ventilated fume hood.

-

The crude product can be purified by distillation.

Applications in Drug Development

Halogenated aromatic compounds, such as 4-Chloro-3-fluorotoluene, are valuable building blocks in medicinal chemistry. The presence of both chlorine and fluorine atoms on the toluene ring provides multiple sites for further functionalization and allows for the fine-tuning of the physicochemical properties of a lead molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific examples of FDA-approved drugs that directly utilize 4-Chloro-3-fluorotoluene as a starting material are not prominently documented in publicly available literature, its structural motif is present in various classes of bioactive molecules. It can serve as a precursor for the synthesis of more complex heterocyclic systems that are common in drug candidates. The general importance of fluorinated and chlorinated building blocks in drug discovery is well-established.[6][7]

The logical workflow for utilizing a building block like 4-Chloro-3-fluorotoluene in a drug discovery program is outlined below:

This workflow illustrates how a seemingly simple starting material can be elaborated through various chemical transformations to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The unique substitution pattern of 4-Chloro-3-fluorotoluene offers medicinal chemists a valuable tool for exploring chemical space in the quest for novel therapeutics.

Safety Information

As with any chemical reagent, proper safety precautions must be taken when handling 4-Chloro-3-fluorotoluene. It is a flammable liquid and may cause skin and eye irritation. It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

4-Chloro-3-fluorotoluene is a commercially accessible and synthetically valuable intermediate for chemical research and drug development. Its preparation, while requiring a multi-step process, relies on well-established and scalable chemical reactions. The strategic placement of its halogen substituents makes it an attractive building block for the synthesis of a wide range of complex organic molecules with potential biological activity. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their synthetic and medicinal chemistry programs.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloro-3-fluorotoluene [oakwoodchemical.com]

- 3. 5527-94-6|4-Chloro-3-fluorotoluene|BLD Pharm [bldpharm.com]

- 4. Buy 4-Chloro-3-fluorotoluene | 5527-94-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Comprehensive Technical Review of 4-Chloro-3-fluorotoluene Derivatives: Synthesis, Reactions, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Chloro-3-fluorotoluene and its derivatives, focusing on their synthesis, key reactions, and applications, particularly in the fields of medicinal chemistry and agrochemicals. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate synthetic pathways and logical relationships.

Introduction

4-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a versatile building block for the synthesis of a wide range of chemical entities. The presence of chlorine and fluorine atoms on the toluene ring imparts unique electronic properties and reactivity, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This review will delve into the derivatization of 4-chloro-3-fluorotoluene and the biological activities of the resulting compounds.

Synthesis of 4-Chloro-3-fluorotoluene

The primary synthetic route to 4-chloro-3-fluorotoluene involves a multi-step process starting from o-nitro-p-toluidine. This synthesis has been reported with an overall yield of 33.8% and a purity of ≥99.9% (GC).[1]

A detailed experimental protocol for this synthesis is provided below:

Experimental Protocol: Synthesis of 4-Chloro-3-fluorotoluene[1]

The synthesis of 4-chloro-3-fluorotoluene is achieved through a sequence of diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction starting from o-nitro-p-toluidine (Fast Red Base GL).

Step 1: Diazo-chlorination (Sandmeyer Reaction)

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of o-nitro-p-toluidine.

-

Diazotization: The diazotization is carried out at high temperature.

-

Sandmeyer Reaction: The diazonium salt is then reacted with cuprous chloride.

-

Optimal Conditions:

-

Temperature: 50 °C

-

Reaction Time: 2.5 hours

-

Molar ratio of o-nitro-p-toluidine to cuprous chloride: 1 : 0.55

-

Reaction Temperature: 70 °C

-

Step 2: Reduction

-

The nitro group of the resulting chloro-nitro compound is reduced to an amino group using standard reduction methods.

Step 3: Schiemann Reaction

-

The amino group of the reduced compound is converted to a fluorine atom via the Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

The structure of the final product is confirmed by IR and GC-MS analysis.[1]

Key Reactions and Derivatives of 4-Chloro-3-fluorotoluene

4-Chloro-3-fluorotoluene can be functionalized at either the methyl group or the aromatic ring to yield a variety of derivatives.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-3-fluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[2]

Table 1: Oxidation of 4-Chloro-3-fluorotoluene to 4-Chloro-3-fluorobenzoic Acid

| Reactant | Reagents | Product | Yield | Purity | Reference |

| 4-Chloro-3-fluorotoluene | Ozone, Glacial Acetic Acid, Manganese Acetate, Sulfuric Acid | 4-Chloro-3-fluorobenzoic acid | 94.2% | 98.2% | [1] |

Experimental Protocol: Synthesis of 4-Chloro-3-fluorobenzoic Acid [1]

-

Reaction Setup: To a 20 L autoclave, add 99 g of glacial acetic acid, 2.7 g of manganese acetate, and 105 g of 98% sulfuric acid.

-

Addition of Starting Material: Add 870 g (5.96 mol) of 4-chloro-3-fluorotoluene (99% purity).

-

Ozonolysis: Stir the mixture and cool to 15°C. Slowly add 215 g of ozone in 10 portions.

-

Work-up: After the reaction is complete, adjust the temperature and pressure to recover the glacial acetic acid. Separate the layers to obtain the product.

Side-Chain Bromination

The methyl group can be brominated to form 4-chloro-3-fluorobenzyl bromide, a reactive intermediate for further derivatization.

Aromatic Ring Nitration

Nitration of the aromatic ring introduces a nitro group, which can be a precursor for other functional groups. The nitration of p-chlorotoluene has been reported to occur at 55-60°C for 15 minutes with a 92% yield, suggesting a potential route for the nitration of 4-chloro-3-fluorotoluene.[3] The resulting 4-chloro-3-fluoro-nitrotoluene can then be oxidized to 4-chloro-3-nitrobenzoic acid.[3]

Table 2: Synthesis of 4-Chloro-3-nitrobenzoic Acid from 4-Chloro-3-nitrotoluene

| Reactant | Reagents | Product | Yield | Reference |

| 4-Chloro-3-nitrotoluene | Potassium Permanganate, Ethanol, Water | 4-Chloro-3-nitrobenzoic acid | 91% | [3] |

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [3]

-

Reaction Setup: Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in 400 mL of ethanol and 200 mL of water.

-

Oxidation: Add 77.0 g (0.49 mol) of potassium permanganate to the solution.

-

Reaction Conditions: Stir the mixture at 30°C for 1 hour.

-

Work-up: Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure. Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization to obtain the product.

Biological Activities of 4-Chloro-3-fluorotoluene Derivatives

While specific biological data for a wide range of 4-chloro-3-fluorotoluene derivatives is not extensively available in the public domain, the biological activities of structurally related compounds provide valuable insights into their potential applications.

Herbicidal Activity

Derivatives of halogenated toluenes are known to possess herbicidal properties. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity.[4] Many of these compounds demonstrated over 80% inhibition of root growth in Brassica napus at a concentration of 250 µM.[4]

Insecticidal Activity

Fluorinated and chlorinated aromatic compounds are also prevalent in insecticides. For example, fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have been synthesized and evaluated for their insecticidal activity, with some compounds showing significant properties.[3]

Fungicidal Activity

The fungicidal potential of related structures is also noteworthy. Novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have been designed and synthesized, with some exhibiting good fungicidal effects.[5]

Visualizations

To better illustrate the synthetic pathways and relationships discussed, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorotoluene is a versatile, fluorinated organic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methyl group, a fluorine atom, and a chlorine atom on an aromatic ring, provides multiple reaction sites for the synthesis of complex molecules. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro and methyl groups offer handles for a variety of chemical transformations.[1]

These application notes provide an overview of key synthetic strategies employing 4-chloro-3-fluorotoluene and detailed protocols for the preparation of advanced intermediates relevant to the synthesis of bioactive molecules, particularly kinase inhibitors.

Key Synthetic Applications

4-Chloro-3-fluorotoluene is an excellent starting material for a range of chemical reactions, including:

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides and esters.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively. These are fundamental reactions in the construction of complex drug-like molecules.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than more electron-deficient aryl halides, the chloro group can undergo nucleophilic substitution under specific conditions, allowing for the introduction of various functional groups.

Data Presentation: Synthesis of a Key Kinase Inhibitor Intermediate

The following table summarizes the key steps and expected outcomes for the synthesis of a 4-amino-2-fluoro-5-iodotoluene, a valuable intermediate for kinase inhibitors like Trametinib, starting from 4-chloro-3-fluorotoluene.

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 | Oxidation | 4-Chloro-3-fluorotoluene | KMnO₄, H₂O | 4-Chloro-3-fluorobenzoic acid | 75-85 | >98 |

| 2 | Nitration | 4-Chloro-3-fluorobenzoic acid | HNO₃, H₂SO₄ | 4-Chloro-3-fluoro-6-nitrobenzoic acid | 80-90 | >97 |

| 3 | Curtius Rearrangement | 4-Chloro-3-fluoro-6-nitrobenzoic acid | (COCl)₂, NaN₃, t-BuOH | tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate | 70-80 (two steps) | >95 |

| 4 | Reduction | tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate | Fe, NH₄Cl | tert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate | 85-95 | >98 |

| 5 | Sandmeyer Reaction | tert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate | NaNO₂, KI | tert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate | 60-70 | >95 |

| 6 | Deprotection | tert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate | HCl | 2-Fluoro-4-iodo-5-methylaniline | >95 | >98 |

Experimental Protocols

Protocol 1: Oxidation of 4-Chloro-3-fluorotoluene to 4-Chloro-3-fluorobenzoic Acid

This protocol describes the oxidation of the methyl group of 4-chloro-3-fluorotoluene to a carboxylic acid using potassium permanganate.

Materials:

-

4-Chloro-3-fluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-fluorotoluene (1.0 eq) and deionized water.

-

Slowly add potassium permanganate (3.0 eq) in portions to the stirred mixture.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the filtrate with concentrated hydrochloric acid to pH ~2. A white precipitate of 4-chloro-3-fluorobenzoic acid will form.

-

If the solution remains colored, add a small amount of sodium bisulfite to decolorize.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

The expected yield of 4-chloro-3-fluorobenzoic acid is typically in the range of 75-85%, with a purity of >98% as determined by HPLC and ¹H NMR.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloro-3-fluorophenyl Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for derivatives of 4-chloro-3-fluorotoluene.

Materials:

-

4-Chloro-3-fluorophenyl derivative (e.g., 4-chloro-3-fluoro-iodobenzene) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous toluene and water (e.g., 10:1 mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the 4-chloro-3-fluorophenyl derivative (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture (toluene:water) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Proposed Synthetic Pathway to a Kinase Inhibitor Intermediate

Caption: Proposed synthesis of a key intermediate for kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Suzuki Coupling with 4-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-chloro-3-fluorotoluene, a common building block in medicinal chemistry and materials science. Due to the inherent stability and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, specific and optimized catalytic systems are required for successful transformations. The following sections outline recommended catalysts, ligands, bases, and solvent systems, along with a detailed experimental protocol and representative data.

The reaction involves the palladium-catalyzed coupling of 4-chloro-3-fluorotoluene with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For challenging substrates like aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the rate-limiting oxidative addition step.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-3-fluorotoluene to form a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Summary of Reaction Conditions

Successful Suzuki coupling of 4-chloro-3-fluorotoluene hinges on the appropriate selection of reagents and conditions. Below is a summary of typical conditions that have proven effective for the coupling of challenging aryl chlorides.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | 4-Chloro-3-fluorotoluene | 1.0 equivalent |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |

| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines | 2-10 mol% |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene, or DMF | Anhydrous, degassed |

| Temperature | 100 - 120 °C | Higher temperatures are often necessary for C-Cl bond activation. |

| Reaction Time | 8 - 24 hours | Monitor by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation. |

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki coupling of 4-chloro-3-fluorotoluene with an arylboronic acid and is based on established methodologies for the coupling of electron-deficient aryl chlorides.[1] Optimization may be required for specific substrates.

Materials:

-